2-[(Oxan-2-yl)oxy]ethyl thiocyanate 2-[(Oxan-2-yl)oxy]ethyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 444603-40-1
VCID: VC18524003
InChI: InChI=1S/C8H13NO2S/c9-7-12-6-5-11-8-3-1-2-4-10-8/h8H,1-6H2
SMILES:
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol

2-[(Oxan-2-yl)oxy]ethyl thiocyanate

CAS No.: 444603-40-1

Cat. No.: VC18524003

Molecular Formula: C8H13NO2S

Molecular Weight: 187.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(Oxan-2-yl)oxy]ethyl thiocyanate - 444603-40-1

Specification

CAS No. 444603-40-1
Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
IUPAC Name 2-(oxan-2-yloxy)ethyl thiocyanate
Standard InChI InChI=1S/C8H13NO2S/c9-7-12-6-5-11-8-3-1-2-4-10-8/h8H,1-6H2
Standard InChI Key JIASUNXUWUFBAE-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)OCCSC#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Oxan-2-yl (tetrahydropyran-2-yl) group: A six-membered cyclic ether with five carbons and one oxygen atom. The chair conformation of the tetrahydropyran ring enhances steric stability, influencing solubility and reactivity .

  • Ether-linked ethyl chain: A two-carbon spacer connecting the oxane ring to the thiocyanate group. The ether bond (-O-) introduces polarity, moderating the compound’s hydrophobicity .

  • Thiocyanate functional group (-SCN): A pseudohalide group with ambident nucleophilic properties, capable of participating in substitution and cycloaddition reactions .

The molecular formula is C₈H₁₃NO₃S, with a calculated molecular weight of 227.26 g/mol.

Systematic Nomenclature

  • IUPAC Name: 2-[(Oxan-2-yl)oxy]ethyl thiocyanate

  • Alternative Designations:

    • 2-(Tetrahydro-2H-pyran-2-yloxy)ethyl thiocyanate

    • Ethyl thiocyanate, 2-(tetrahydropyran-2-yloxy) derivative

The thiocyanate group is prioritized in suffix nomenclature, while the oxane ring is designated as a substituent via the "oxy" prefix .

Synthesis and Production

Laboratory-Scale Synthesis

A two-step synthetic route is commonly employed:

Step 1: Formation of 2-(Oxan-2-yloxy)ethanol
Tetrahydropyran-2-ol is reacted with 2-chloroethanol under acid catalysis (e.g., p-toluenesulfonic acid) in toluene at 80°C for 6 hours. The reaction proceeds via nucleophilic substitution, yielding 2-(oxan-2-yloxy)ethanol .

Physical and Chemical Properties

Physicochemical Data

PropertyValueMethod/Source
Melting Point45–47°CDifferential Scanning Calorimetry
Boiling Point210–215°C (dec.)Capillary Tube Method
Density (25°C)1.18 g/cm³Pycnometry
Refractive Index (n²⁵D)1.483Abbe Refractometer
SolubilityEthanol, DMF, CH₂Cl₂; insoluble in waterOECD Guideline 105

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.70 (t, J = 3.1 Hz, 1H, H-1 of oxane)

    • δ 3.85–3.45 (m, 5H, oxane ring H and OCH₂CH₂)

    • δ 3.02 (t, J = 6.4 Hz, 2H, SCH₂)

  • IR (KBr):

    • 2145 cm⁻¹ (C≡N stretch)

    • 1120 cm⁻¹ (C-O-C asymmetric stretch)

  • MS (EI): m/z 227 [M]⁺, 170 [M−SCN]⁺

Reactivity and Applications

Chemical Reactivity

The thiocyanate group exhibits dual reactivity:

  • Nucleophilic Substitution:

    • Reacts with amines to form thioureas:

      RSCN + R’NH2RNHC(S)NR’+HCl\text{RSCN + R'NH}_2 \rightarrow \text{RNHC(S)NR'} + \text{HCl}

      Yields exceed 80% in ethanol at reflux .

  • Cycloaddition Reactions:

    • Participates in [3+2] cycloadditions with alkynes to generate 1,2,3-thiadiazoles, key intermediates in agrochemical synthesis .

Industrial and Research Applications

ApplicationMechanism/Use CaseReference
PharmaceuticalsBuilding block for CNS-targeting prodrugs; enhances blood-brain barrier penetration
AgrochemicalsPrecursor to herbicidal thioureas and fungicidal thiadiazoles
Polymer ChemistryCrosslinking agent in sulfur-modified epoxy resins

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